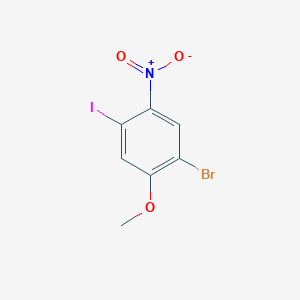
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Vue d'ensemble
Description
“1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H4BrINO3 . It is a derivative of benzene, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” can be deduced from its name and molecular formula. It contains a benzene ring, which is a six-carbon ring with alternating double bonds. Attached to this ring are a bromine (Br) atom, an iodine (I) atom, a methoxy (OCH3) group, and a nitro (NO2) group .Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-4-iodo-2-methoxy-5-nitrobenzene” would depend on the specific conditions and reagents used. Generally, benzene derivatives can undergo electrophilic aromatic substitution reactions . The presence of the nitro group, which is an electron-withdrawing group, could potentially direct further substitutions to occur at specific positions on the benzene ring .Applications De Recherche Scientifique
-
- Application Summary : This compound has been used in the study of electrochemical reduction at zinc microelectrodes in ionic liquid .
- Methods of Application : The reduction process was investigated using cyclic voltammetry .
- Results or Outcomes : The reduction was found to occur via an EC type mechanism, where 1-bromo-4-nitrobenzene is first reduced by one electron, quasi-reversibly .
-
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile
- Application Summary : These compounds were synthesized as novel vicinal haloethers bearing a malononitrile group .
- Methods of Application : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .
- Results or Outcomes : The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
-
- Application Summary : This compound was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- Methods of Application : The synthesis was performed using a palladium-catalyzed Stille cross coupling reaction .
-
Electrophilic Aromatic Substitution of Benzene Derivatives
- Application Summary : This process involves the substitution of a hydrogen atom in an aromatic system with an electrophile .
- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This mechanism has been applied to the synthesis of various benzene derivatives .
-
Numbering of Substituted Benzene Derivatives
- Application Summary : This is a method for naming substituted benzene derivatives according to IUPAC nomenclature .
- Methods of Application : The functional group is given the highest priority and the lowest locant rule is considered after prioritizing the functional group .
- Results or Outcomes : This method provides a systematic way to name benzene derivatives .
-
- Application Summary : 4-Nitroanisole has been used as a probe to determine Π* of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C .
- Methods of Application : The compound was used as a carbon and energy supplement for the isolation of Rhodococcus strains .
- Results or Outcomes : This compound has been used in various research applications .
-
Electrophilic Aromatic Substitution of Benzene Derivatives
- Application Summary : This process involves the substitution of a hydrogen atom in an aromatic system with an electrophile .
- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This mechanism has been applied to the synthesis of various benzene derivatives .
-
Numbering of Substituted Benzene Derivatives
- Application Summary : This is a method for naming substituted benzene derivatives according to IUPAC nomenclature .
- Methods of Application : The functional group is given the highest priority and the lowest locant rule is considered after prioritizing the functional group .
- Results or Outcomes : This method provides a systematic way to name benzene derivatives .
-
- Application Summary : This compound was used in one step synthesis of 2- (2-Pyridyl)-3H-indol-3-one N-Oxide .
- Methods of Application : The synthesis was performed using a palladium-catalyzed Stille cross coupling reaction .
- Results or Outcomes : The product, 2- (2-Pyridyl)-3H-indol-3-one N-Oxide, was successfully synthesized .
Propriétés
IUPAC Name |
1-bromo-4-iodo-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQFDPRYUYNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280542 | |
| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
CAS RN |
1361021-39-7 | |
| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361021-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



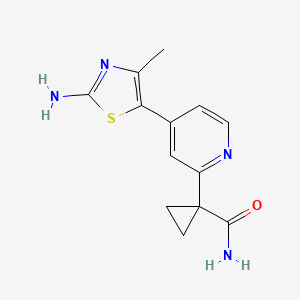
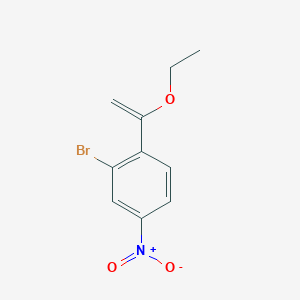
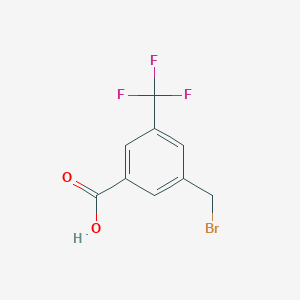
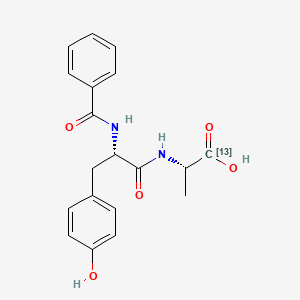
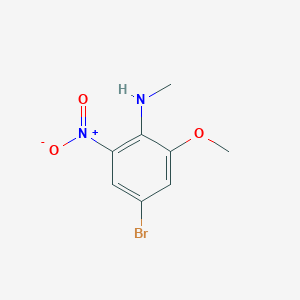
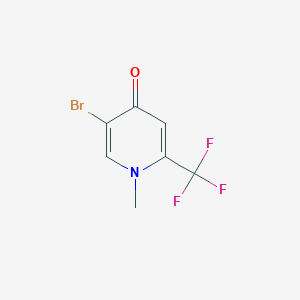
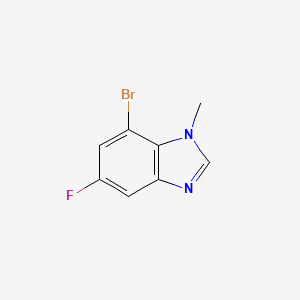

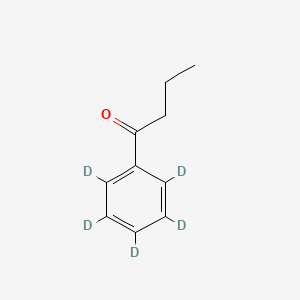

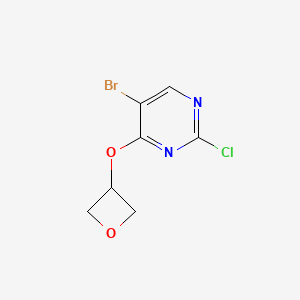
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
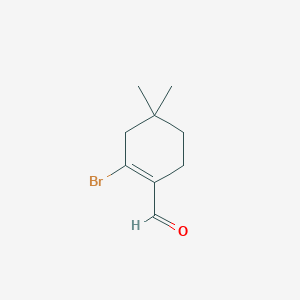
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)